ethyl 4-({(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate
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Overview
Description
Ethyl 4-dimethylaminobenzoate is employed as a photoinititator in cell encapsulation applications. It is also useful for organic synthesis. Further, it is used in UV-curing coatings and inks for the initiation of photo polymerization of unsaturated prepolymers .
Molecular Structure Analysis
The molecular formula of ethyl 4-dimethylaminobenzoate is C11H15NO2 . The InChI Key is FZUGPQWGEGAKET-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 4-dimethylaminobenzoate has a melting point of 63°C to 65°C and a boiling point of 190°C to 191°C (14mmHg). It has a density of 1.06 and is insoluble in water .Scientific Research Applications
Photoinitiation in Cell Encapsulation Applications
This compound is employed as a photoinitiator in cell encapsulation applications . Photoinitiators are compounds that absorb light and produce reactive species. These reactive species can initiate a polymerization process, which is useful in creating a protective layer around cells during encapsulation.
Organic Synthesis
The compound is also useful for organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on the study of organic chemistry, and it is used to design, execute, and optimize the synthesis of organic molecules.
UV-Curing Coatings
The compound is used in UV-curing coatings . UV-curing is a high-speed process that uses energy from ultraviolet (UV) light to create a long-lasting and durable finish on a surface. This process is used in a variety of industries, including automotive, telecommunications, and graphic arts.
UV-Curing Inks
Similar to coatings, the compound is also used in UV-curing inks . These inks are used in printing processes where they are exposed to UV light. The light causes the ink to harden instantly, allowing for high-speed printing that is resistant to smudging or offsetting.
Initiation of Photopolymerization of Unsaturated Prepolymers
The compound is used for the initiation of photopolymerization of unsaturated prepolymers . Photopolymerization is a technique used in various fields such as 3D printing, dental restorations, and holography.
Research Use
The compound is marked as “Research Use Only” by Thermo Scientific Chemicals . This suggests that it may be used in various types of scientific research, possibly as a reagent or a building block in the synthesis of more complex molecules.
Safety and Hazards
properties
IUPAC Name |
ethyl 4-[[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-4-28-21(26)17-9-5-16(6-10-17)14-24-20(25)19(29-22(24)27)13-15-7-11-18(12-8-15)23(2)3/h5-13H,4,14H2,1-3H3/b19-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBXEUAUAGLHLB-UYRXBGFRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/SC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-({(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate |
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